(3R,4S)-N-ethyl-4-fluorooxolan-3-amine

Catalog No.
S998043
CAS No.
2165608-36-4
M.F
C6H12FNO
M. Wt
133.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4S)-N-ethyl-4-fluorooxolan-3-amine

CAS Number

2165608-36-4

Product Name

(3R,4S)-N-ethyl-4-fluorooxolan-3-amine

IUPAC Name

(3R,4S)-N-ethyl-4-fluorooxolan-3-amine

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

InChI

InChI=1S/C6H12FNO/c1-2-8-6-4-9-3-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

SAACSYQAIFLSPO-PHDIDXHHSA-N

SMILES

CCNC1COCC1F

Canonical SMILES

CCNC1COCC1F

Isomeric SMILES

CCN[C@@H]1COC[C@H]1F

(3R,4S)-N-ethyl-4-fluorooxolan-3-amine is a chiral compound classified as an oxolamine, characterized by its unique molecular structure and properties. The compound has the molecular formula C6H12FNOC_6H_{12}FNO and features a fluorine atom attached to a five-membered oxolane ring. Its stereochemistry is defined by the (3R,4S) configuration, which is crucial for its biological activity and interaction with various biological systems. The compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide, and exhibits a boiling point of 196°C and a melting point of 48°C.

  • Oxidative Reactions: The fluorine-substituted oxolane ring may participate in oxidation reactions, potentially yielding various oxides.
  • Reduction Reactions: Under mild conditions, the compound can be reduced to remove the fluorine substituent or modify the oxolane structure.
  • Substitution Reactions: Nucleophilic or electrophilic substitutions can occur at multiple sites within the molecule, particularly at the nitrogen atoms of the amine group or the carbon atoms in the oxolane ring.

Research indicates that (3R,4S)-N-ethyl-4-fluorooxolan-3-amine possesses significant biological activities. It has been shown to inhibit specific enzymes, exhibit anti-inflammatory properties, and demonstrate antitumor effects against various cancer cell lines. This suggests potential applications in therapeutic contexts, particularly in cancer treatment .

The synthesis of (3R,4S)-N-ethyl-4-fluorooxolan-3-amine can be achieved through several methods:

  • Mannich-Type Reaction: This method involves the reaction of an amine with formaldehyde and a carbonyl compound to form β-amino carbonyl compounds.
  • Knoevenagel Condensation: This reaction combines aldehydes or ketones with active methylene compounds to generate α,β-unsaturated carbonyl compounds.
  • Chiral Resolution: The racemic mixture can be resolved using chiral stationary phase chromatography to obtain the desired enantiomer.

Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

(3R,4S)-N-ethyl-4-fluorooxolan-3-amine finds applications across various fields:

  • Medicinal Chemistry: It serves as a potential building block for synthesizing new drugs targeting specific biological pathways.
  • Chemical Biology: The compound is utilized in studies focusing on enzyme inhibition and receptor interaction.
  • Organic Synthesis: It acts as an intermediate in the production of more complex organic molecules .

Studies investigating the interactions of (3R,4S)-N-ethyl-4-fluorooxolan-3-amine with biological targets are ongoing. These include binding assays to determine its affinity for specific receptors or enzymes. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with (3R,4S)-N-ethyl-4-fluorooxolan-3-amine. A comparison highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
1-[(3R,4S)-4-fluorooxolan-3-yl]piperazineContains a piperazine ring along with oxolanePotential for diverse pharmacological effects
4-fluoropiperazineA simpler piperazine derivativeLacks oxolane structure
Oxolane derivativesVarious compounds containing oxolane ringsVarying substituents lead to different activities
Fluorinated compoundsIncludes molecules like fluoroanilinesDiverse applications based on reactivity

The distinct stereochemistry and functional groups of (3R,4S)-N-ethyl-4-fluorooxolan-3-amine may confer unique biological activities compared to these similar compounds .

XLogP3

0.3

Dates

Last modified: 08-16-2023

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